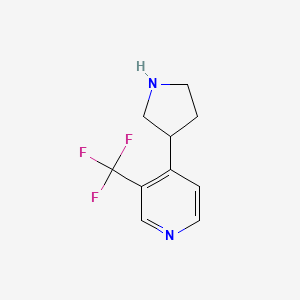
4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine group at the 4-position and a trifluoromethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the pyridine and pyrrolidine moieties. Reagents like base (e.g., sodium hydride) are often employed to deprotonate the pyrrolidine, making it more nucleophilic.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the pyrrolidine moiety.
科学研究应用
4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine group may contribute to the compound’s binding affinity and specificity for certain biological targets.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)pyridine:
4-(Piperidin-3-yl)-3-(trifluoromethyl)pyridine: Similar structure but with a piperidine ring instead of pyrrolidine, leading to different steric and electronic effects.
Uniqueness
4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrrolidine group provides additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C10H11F3N2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
4-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-6-15-4-2-8(9)7-1-3-14-5-7/h2,4,6-7,14H,1,3,5H2 |
InChI 键 |
KYDHLDLVWMXAFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=C(C=NC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
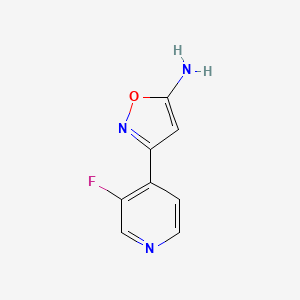

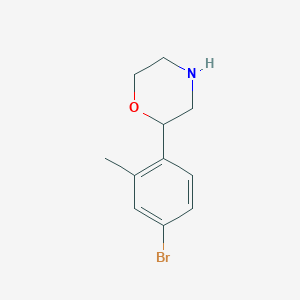

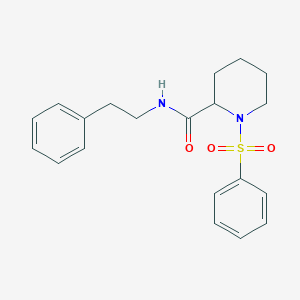

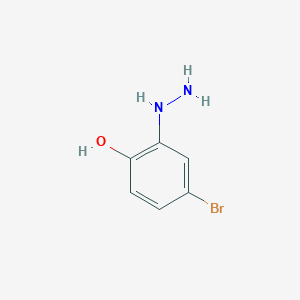
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
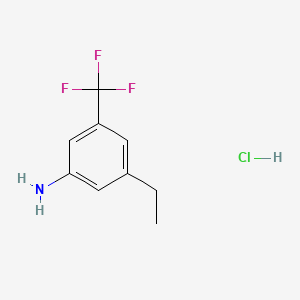
![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)

